Methylene blue pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylene blue pentahydrate is a crystalline form of methylene blue, a heterocyclic aromatic chemical compound with the chemical formula C₁₆H₁₈N₃SCl. It was first synthesized in 1876 by Heinrich Caro. Methylene blue is widely used in various fields, including chemistry, biology, and medicine, due to its distinctive blue color and redox properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylene blue pentahydrate can be synthesized through the recrystallization of methylene blue in hydrochloric acid aqueous solution. The pentahydrate form is obtained by controlling the water content and temperature during the recrystallization process .
Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process includes the careful control of temperature and humidity to ensure the formation of the pentahydrate crystalline state .
Analyse Chemischer Reaktionen
Types of Reactions: Methylene blue pentahydrate undergoes various chemical reactions, including oxidation, reduction, and photodegradation.
Common Reagents and Conditions:
Oxidation: Methylene blue can be oxidized by various oxidizing agents, such as hydrogen peroxide.
Reduction: It can be reduced to leukomethylene blue using reducing agents like sodium dithionite.
Photodegradation: Methylene blue undergoes photodegradation in the presence of light and oxygen, leading to the formation of colorless products.
Major Products Formed:
Oxidation: Oxidized methylene blue.
Reduction: Leukomethylene blue.
Photodegradation: Colorless degradation products.
Wissenschaftliche Forschungsanwendungen
Methylene blue pentahydrate has a wide range of applications in scientific research:
Wirkmechanismus
Methylene blue exerts its effects through several mechanisms:
Redox Reactions: It acts as an electron donor and acceptor, participating in redox reactions.
Enzyme Inhibition: Inhibits guanylate cyclase, reducing cyclic GMP levels and affecting vascular smooth muscle relaxation.
Mitochondrial Function: Stabilizes mitochondrial function and reduces the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Methylene blue pentahydrate is unique compared to other similar compounds due to its specific crystalline form and hydration state. Similar compounds include:
Leukomethylene blue: The reduced form of methylene blue.
Azure B: A related dye with similar staining properties.
Thionine: Another phenothiazine dye with similar redox properties.
This compound stands out due to its stability and specific applications in various fields, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
32680-41-4 |
---|---|
Molekularformel |
C16H28ClN3O5S |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;pentahydrate |
InChI |
InChI=1S/C16H18N3S.ClH.5H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;;/h5-10H,1-4H3;1H;5*1H2/q+1;;;;;;/p-1 |
InChI-Schlüssel |
MPJUMPKAHSMDLF-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.O.O.O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.